Diacetylcurcumin

Description

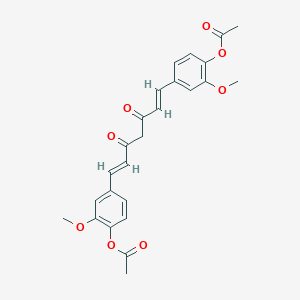

Structure

3D Structure

Properties

IUPAC Name |

[4-[(1E,6E)-7-(4-acetyloxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O8/c1-16(26)32-22-11-7-18(13-24(22)30-3)5-9-20(28)15-21(29)10-6-19-8-12-23(33-17(2)27)25(14-19)31-4/h5-14H,15H2,1-4H3/b9-5+,10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRYDKSIXWXTSH-NXZHAISVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OC(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19697-86-0 | |

| Record name | Diacetylcurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019697860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIACETYLCURCUMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PUQ5907YX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Diacetylcurcumin (DAC): A Modern Derivative for Modulating Core Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetylcurcumin (DAC), a synthetic acetylated derivative of curcumin, has emerged as a molecule of significant interest due to its enhanced lipophilicity and potential for greater systemic bioavailability compared to its parent compound.[1][2][3] This guide provides an in-depth exploration of the molecular mechanisms underpinning DAC's diverse pharmacological activities, including its potent anti-inflammatory, antioxidant, and antiproliferative effects.[1][4] While much of its action is inferred from the extensive research on curcumin, emerging evidence for DAC and its analogues points toward conserved, and potentially enhanced, activity against critical signaling nodes. We will dissect its modulatory effects on three core signaling pathways: the NF-κB-driven inflammatory response, the Keap1-Nrf2-mediated antioxidant defense system, and the STAT3 pro-survival pathway. This document synthesizes current knowledge, presents detailed experimental protocols for mechanism validation, and offers insights for future drug development initiatives.

Introduction: Overcoming Curcumin's Limitations with Diacetylcurcumin

Curcumin, the principal curcuminoid from the rhizome of Curcuma longa, is a pleiotropic agent with a remarkable safety profile and a broad spectrum of biological activities.[5][6] However, its therapeutic development has been consistently hampered by poor aqueous solubility, rapid metabolism (via glucuronidation and sulfation), and consequently, low systemic bioavailability.[7][8]

Chemical modification represents a key strategy to overcome these pharmacokinetic hurdles. Diacetylcurcumin (DAC) is a semi-synthetic analogue in which the two phenolic hydroxyl groups of curcumin are protected by acetylation.[1] This simple modification significantly increases the molecule's lipophilicity, a critical factor for enhancing its ability to penetrate biological membranes and potentially improving its oral absorption and tissue distribution.[1][3] The resulting compound demonstrates a sustained and improved anti-inflammatory and anti-arthritic profile in preclinical models, often at lower doses than required for curcumin, highlighting its therapeutic potential.[1][9]

This guide focuses on the molecular underpinnings of DAC's efficacy, providing a framework for researchers to investigate and leverage its mechanism of action.

Core Mechanistic Pillars of Diacetylcurcumin

The biological effects of DAC are primarily attributed to its ability to modulate key transcription factors that regulate cellular responses to stress, inflammation, and proliferation.

Modulation of the NF-κB Inflammatory Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[10] In resting cells, NF-κB dimers (most commonly p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation.[11] This frees NF-κB to translocate to the nucleus and activate the transcription of hundreds of genes, including those for inflammatory cytokines (TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[1]

Mechanism of Inhibition: Curcumin is a well-documented inhibitor of the NF-κB pathway.[12][13] It is believed to act primarily by inhibiting the IKK complex, thereby preventing IκBα phosphorylation and degradation and trapping NF-κB in the cytoplasm.[11][12] Given DAC's potent anti-inflammatory effects, a similar mechanism is strongly implicated.[1][4] The α,β-unsaturated ketone structure present in DAC, like curcumin, can act as a Michael acceptor, potentially forming covalent adducts with critical cysteine residues in the IKKβ subunit, thus inactivating the kinase.

Activation of the Keap1-Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is the primary transcription factor that orchestrates the cellular antioxidant defense. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[14] Electrophiles and reactive oxygen species (ROS) can modify critical cysteine sensors on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This stabilizes Nrf2, allowing it to accumulate and translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and catalytic subunits of glutamate-cysteine ligase (GCLC), the rate-limiting enzyme in glutathione synthesis.[15][16]

Mechanism of Activation: Curcumin is a well-established activator of the Nrf2 pathway.[15][17] A study utilizing a manganese complex of Diacetylcurcumin (DiAc-Cp-Mn) demonstrated that it exerts neuroprotective effects by activating the Nrf2-Keap1 signaling pathway, leading to increased activity of downstream antioxidant enzymes.[9] The electrophilic nature of DAC's core structure likely enables it to react with Keap1 cysteines, functioning as a potent indirect antioxidant by bolstering the cell's intrinsic defense mechanisms.

Inhibition of the STAT3 Pro-Survival Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, differentiation, and angiogenesis.[18] Dysregulation and constitutive activation of STAT3 are hallmarks of many human cancers.[19] Activation typically occurs via phosphorylation of a critical tyrosine residue (Tyr705) by upstream kinases, such as Janus kinases (JAKs) or Src family kinases. Phosphorylated STAT3 (p-STAT3) monomers then dimerize, translocate to the nucleus, and bind to specific DNA response elements to regulate the expression of target genes involved in survival (e.g., Bcl-xL, Mcl-1) and proliferation (e.g., Cyclin D1, c-Myc).[20]

Mechanism of Inhibition: Curcumin and its analogues have been shown to be potent inhibitors of the STAT3 signaling pathway.[19][20][21] They can directly or indirectly inhibit the activity of upstream kinases like JAKs and Src, thereby preventing STAT3 phosphorylation.[18][22] This blockade suppresses the expression of STAT3 target genes, leading to cell cycle arrest and induction of apoptosis in cancer cells.[5][20] The demonstrated antiproliferative and pro-apoptotic effects of DAC in cancer cell lines strongly suggest that it shares this critical anti-cancer mechanism.[1]

Experimental Validation of DAC's Mechanism of Action

Validating the proposed mechanisms requires a suite of well-established molecular biology techniques. The following protocols provide a robust framework for interrogating the effect of DAC on the NF-κB, Nrf2, and STAT3 pathways.

Protocol: Assessing Protein Phosphorylation and Abundance via Western Blot

This protocol is designed to quantify changes in the phosphorylation status of key signaling proteins (p-p65, p-STAT3) and the abundance of total proteins and Nrf2 upon DAC treatment.

Scientist's Note: Maintaining the phosphorylation state of proteins is critical. All steps post-cell lysis must be performed on ice or at 4°C, and lysis/wash buffers must be freshly supplemented with phosphatase and protease inhibitors.

-

Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages for NF-κB, HCT116 colon cancer cells for STAT3/Nrf2) at a density of 1x10⁶ cells/well in a 6-well plate. Allow cells to adhere overnight.

-

Stimulation and Inhibition:

-

For NF-κB: Pre-treat cells with various concentrations of DAC (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for 1-2 hours. Subsequently, stimulate with an appropriate agonist (e.g., LPS at 1 µg/mL for macrophages) for 15-30 minutes.

-

For STAT3: Treat cells with DAC for a longer duration (e.g., 6, 12, 24 hours) to assess inhibition of constitutive or cytokine-induced (e.g., IL-6) STAT3 phosphorylation.

-

For Nrf2: Treat cells with DAC for 4-8 hours to observe accumulation of total Nrf2 protein.

-

-

Cell Lysis: Aspirate media, wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine protein concentration using a BCA or Bradford assay.

-

Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved. Transfer proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, anti-Nrf2, anti-β-actin) overnight at 4°C.

-

Wash the membrane 3x for 10 minutes with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x for 10 minutes with TBST.

-

-

Detection: Apply enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager or X-ray film. Densitometry analysis is used to quantify band intensity, normalizing phosphoproteins to total protein and target proteins to a loading control (β-actin).

Protocol: Visualizing Nrf2 Nuclear Translocation via Immunofluorescence

This protocol allows for the direct visualization of Nrf2 moving from the cytoplasm to the nucleus following DAC treatment.

Scientist's Note: Proper fixation and permeabilization are key to preserving cellular morphology and allowing antibody access to intracellular targets. Ensure appropriate negative controls (secondary antibody only) are included to check for non-specific staining.

-

Cell Culture: Seed cells (e.g., HaCaT keratinocytes) onto glass coverslips in a 12-well plate and allow them to adhere.

-

Treatment: Treat cells with DAC (e.g., 10 µM) or a known Nrf2 activator (e.g., sulforaphane) for 4-6 hours. Include a vehicle control.

-

Fixation: Aspirate media, wash gently with PBS. Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash 3x with PBS. Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash 3x with PBS. Block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour.

-

Primary Antibody Incubation: Incubate coverslips with anti-Nrf2 primary antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash 3x with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.

-

Nuclear Staining and Mounting: Wash 3x with PBST. Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash twice with PBS. Mount coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize using a fluorescence or confocal microscope. In untreated cells, Nrf2 staining will be diffuse and primarily cytoplasmic. In DAC-treated cells, a significant increase in nuclear Nrf2 staining (co-localization with DAPI) is expected.

Data Synthesis and Interpretation

The efficacy of DAC and its analogues can be compared quantitatively using metrics like the half-maximal inhibitory concentration (IC₅₀). While comprehensive IC₅₀ data for DAC across multiple assays is still emerging, data from related curcumin analogues demonstrate potent activity.

| Compound/Analogue | Assay/Cell Line | Target Pathway | Reported IC₅₀ | Reference |

| Diacetylcurcumin (DAC) | Carrageenan-induced paw edema | Inflammation | More potent than aspirin | [4] |

| Curcumin Analogue (BAT3) | NF-κB Reporter Gene Assay | NF-κB | ~6 µM | [12] |

| Curcumin Analogue (EF31) | NF-κB DNA Binding Assay | NF-κB | ~5 µM | [10] |

| Curcumin Analogue (EF31) | IKKβ Kinase Assay | NF-κB (Upstream) | ~1.92 µM | [10] |

This table is illustrative and synthesizes data on DAC and potent analogues to provide a benchmark for its expected efficacy.

Interpreting the results from the validation protocols is straightforward:

-

Western Blot: A dose-dependent decrease in the ratio of p-p65/p65 or p-STAT3/STAT3 indicates pathway inhibition. A dose-dependent increase in total Nrf2 protein indicates stabilization and activation.

-

Immunofluorescence: A clear shift in Nrf2 localization from the cytoplasm to the nucleus upon DAC treatment provides strong visual evidence of pathway activation.

Conclusion and Future Directions

Diacetylcurcumin stands as a promising second-generation curcuminoid, engineered for improved physicochemical properties. The available evidence strongly suggests its mechanism of action is rooted in the modulation of the same critical signaling pathways as its parent compound: inhibition of pro-inflammatory NF-κB and pro-survival STAT3 signaling, coupled with the activation of the cytoprotective Nrf2 antioxidant response .[1][9] This multi-targeted profile explains its efficacy in diverse preclinical models of inflammation, cancer, and oxidative stress.[1][4]

Future research must focus on delineating the precise molecular interactions of DAC itself, moving beyond inference from curcumin. Key areas for investigation include:

-

Direct Target Identification: Employing techniques like chemical proteomics to identify the direct binding partners of DAC and confirm its interaction with targets like IKKβ and Keap1.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conducting rigorous PK/PD studies in animal models to correlate plasma and tissue concentrations of DAC with the modulation of NF-κB, Nrf2, and STAT3 biomarkers in vivo.

-

Head-to-Head Comparisons: Performing direct comparative studies of DAC and curcumin across various assays to definitively quantify the improvement in potency and bioavailability.

By systematically validating these mechanisms, the scientific community can unlock the full therapeutic potential of Diacetylcurcumin, paving the way for its development as a next-generation agent for treating a wide range of chronic diseases.

References

-

Escobedo-Martínez, C., et al. (2019). Diacetylcurcumin: Its Potential Antiarthritic Effect on a Freund's Complete Adjuvant-Induced Murine Model. Molecules, 24(14), 2643. Available from: [Link]

-

Semantic Scholar. (n.d.). Diacetylcurcumin: Its Potential Antiarthritic Effect on a Freund's Complete Adjuvant-Induced Murine Model. Retrieved from: [Link]

-

ResearchGate. (n.d.). Antiinflammatory effect during the chronic phase of the oral... Retrieved from: [Link]

-

Priyadarsini, K. I. (2014). Pharmacokinetics of Curcumin Diethyl Disuccinate, a Prodrug of Curcumin, in Wistar Rats. ResearchGate. Available from: [Link]

-

Escobedo-Martínez, C., et al. (2019). Diacetylcurcumin: Its Potential Antiarthritic Effect on a Freund's Complete Adjuvant-Induced Murine Model. PubMed, 31330908. Available from: [Link]

-

Jacob, A., et al. (2013). Evaluation of the in vivo Anti-inflammatory and Analgesic and in vitro Anti-cancer Activities of Curcumin and its Derivatives. ResearchGate. Available from: [Link]

-

Vanden Berghe, W., et al. (2015). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Molecules, 20(1), 859-883. Available from: [Link]

-

de Oliveira, J. R., et al. (2024). Diacetylcurcumin: a novel strategy against Enterococcus faecalis biofilm in root canal disinfection. Future Microbiology, 19, 429-440. Available from: [Link]

-

Das, A., et al. (2009). An investigation of the molecular interactions of diacetylcurcumin with ribonuclease A. Protein and Peptide Letters, 16(12), 1485-1495. Available from: [Link]

-

Xin, T., et al. (2014). Curcumin effectively inhibits oncogenic NF-kB signaling and restrains stemness features in liver cancer. Oncogene, 33(30), 3947-3957. Available from: [Link]

-

Agabo-Martínez, A., et al. (2021). Anti-Helicobacter pylori Activity and Gastroprotective Effects of Diacetylcurcumin and Four Metal Derivatives. Molecules, 26(19), 5849. Available from: [Link]

-

Pal, A., et al. (2019). Pharmacokinetics and Pharmacodynamics of Curcumin in regulating anti-inflammatory and epigenetic gene expression. Journal of Pharmacokinetics and Pharmacodynamics, 46(6), 531-544. Available from: [Link]

-

Toden, S., et al. (2015). Inhibition of β-catenin and STAT3 with a curcumin analog suppresses gastric carcinogenesis in vivo. Gastric Cancer, 18(4), 774-783. Available from: [Link]

-

ResearchGate. (n.d.). Curcumin inhibited STAT3 activation in ESCC cells. Retrieved from: [Link]

-

Jafari, F., et al. (2023). Targeting STAT3 signaling pathway by curcumin and its analogues for breast cancer: A narrative review. Health Science Reports, 6(8), e1458. Available from: [Link]

-

Johnson, S. M., et al. (2011). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. Biochemical Pharmacology, 82(9), 1187-1196. Available from: [Link]

-

Lidsen Publishing Inc. (2022). Review of Curcumin and Its Different Formulations: Pharmacokinetics, Pharmacodynamics and Pharmacokinetic-Pharmacodynamic Interactions. ADMET and DMPK, 10(3), 257-299. Available from: [Link]

-

Banerjee, M., et al. (2008). Anti cancer effects of curcumin: cycle of life and death. Cellular and Molecular Life Sciences, 65(11), 1631-1640. Available from: [Link]

-

Sharma, R. A., Gescher, A. J., & Steward, W. P. (2005). Curcumin: the story so far. European Journal of Cancer, 41(13), 1955-1968. Available from: [Link]

-

MDPI. (2022). Combination Anticancer Therapies Using Selected Phytochemicals. Molecules, 27(19), 6248. Available from: [Link]

-

Sunagawa, Y., et al. (2015). Comparative pharmacokinetics of Theracurmin, a highly bioavailable curcumin, in healthy adult subjects. Journal of Nutritional Science, 4, e18. Available from: [Link]

-

Ciafrè, S. A., et al. (2022). Curcumin and Related Compounds in Cancer Cells: New Avenues for Old Molecules. Frontiers in Oncology, 12, 882173. Available from: [Link]

-

S, S., et al. (2019). A Review of Curcumin and Its Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 20(5), 1229. Available from: [Link]

-

ResearchGate. (n.d.). Inhibition of NF-κB translocation by curcumin analogs induces G0/G1 arrest and downregulates thymidylate synthase in colorectal cancer. Retrieved from: [Link]

-

Ghandadi, M., & Sahebkar, A. (2020). Curcumin Activates the Nrf2 Pathway and Induces Cellular Protection Against Oxidative Injury. Current Molecular Medicine, 20(2), 116-133. Available from: [Link]

-

Alexandrow, M. G., et al. (2012). Curcumin: a novel Stat3 pathway inhibitor for chemoprevention of lung cancer. Carcinogenesis, 33(2), 415-421. Available from: [Link]

-

Kim, J. E., et al. (2012). Curcumin Inhibits STAT3 Signaling in the Colon of Dextran Sulfate Sodium-treated Mice. Journal of Cancer Prevention, 17(1), 43-49. Available from: [Link]

-

ResearchGate. (n.d.). Activation of anti-oxidant Nrf2 signaling by enone analogues of curcumin. Retrieved from: [Link]

-

ResearchGate. (n.d.). (PDF) Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Retrieved from: [Link]

-

Semantic Scholar. (n.d.). Activation of anti-oxidant Nrf2 signaling by enone analogues of curcumin. Retrieved from: [Link]

-

Shahcheraghi, S., et al. (2022). Nrf2 Regulation by Curcumin: Molecular Aspects for Therapeutic Prospects. Molecules, 27(1), 167. Available from: [Link]

-

Shahcheraghi, S., et al. (2022). Nrf2 Regulation by Curcumin: Molecular Aspects for Therapeutic Prospects. PubMed Central, 8760920. Available from: [Link]

Sources

- 1. Diacetylcurcumin: Its Potential Antiarthritic Effect on a Freund’s Complete Adjuvant-Induced Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Diacetylcurcumin: Its Potential Antiarthritic Effect on a Freund’s Complete Adjuvant-Induced Murine Model | Semantic Scholar [semanticscholar.org]

- 3. Diacetylcurcumin: Its Potential Antiarthritic Effect on a Freund's Complete Adjuvant-Induced Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti cancer effects of curcumin: cycle of life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review of Curcumin and Its Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Pharmacokinetics and pharmacodynamics of curcumin. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Curcumin effectively inhibits oncogenic NF-kB signaling and restrains stemness features in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Curcumin Activates the Nrf2 Pathway and Induces Cellular Protection Against Oxidative Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. iris.uniroma1.it [iris.uniroma1.it]

- 17. Nrf2 Regulation by Curcumin: Molecular Aspects for Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting STAT3 signaling pathway by curcumin and its analogues for breast cancer: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of β-catenin and STAT3 with a curcumin analog suppresses gastric carcinogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Curcumin: a novel Stat3 pathway inhibitor for chemoprevention of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Curcumin Inhibits STAT3 Signaling in the Colon of Dextran Sulfate Sodium-treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Diacetylcurcumin from Curcumin

This guide provides a comprehensive overview and detailed protocol for the synthesis of diacetylcurcumin, a promising derivative of curcumin. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical rationale, procedural steps, and analytical validation of the synthesis process.

Introduction: The Rationale for Derivatizing Curcumin

Curcumin, the principal curcuminoid found in turmeric (Curcuma longa), is a polyphenol renowned for its wide array of potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. However, its clinical utility is hampered by poor systemic bioavailability, primarily due to its hydrolytic instability at intestinal pH levels, rapid metabolism, and conjugation in the liver.[1] To overcome these limitations, various derivatives and analogs have been synthesized.[1]

Diacetylcurcumin (DAC) is a synthetic derivative in which the two phenolic hydroxyl groups of curcumin are acetylated.[2][3] This structural modification increases the lipophilicity of the molecule, which is hypothesized to enhance its penetration across biological membranes and potentially improve its bioavailability.[1] DAC has demonstrated significant biological activities, including antibacterial, anti-biofilm, antimalarial, and antiproliferative effects, making it a compound of considerable interest for further investigation.[1][2]

The Chemistry of Acetylation: Mechanism and Reagent Selection

The synthesis of diacetylcurcumin from curcumin is a classic example of an esterification reaction, specifically, the acetylation of phenolic hydroxyl groups. The most common and effective method employs acetic anhydride as the acetylating agent and pyridine as a catalyst and solvent.[4][5]

Reaction Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism. Pyridine, a tertiary amine, plays a dual role. It acts as a base to deprotonate the phenolic hydroxyl groups of curcumin, increasing their nucleophilicity. More importantly, it acts as a nucleophilic catalyst by reacting with acetic anhydride to form a highly reactive acetylpyridinium ion intermediate. This intermediate is then readily attacked by the phenoxide ion of curcumin, leading to the formation of the acetylated product and regeneration of the pyridine catalyst.

Experimental Protocol: Synthesis of Diacetylcurcumin

This section outlines two common protocols for the synthesis of diacetylcurcumin, offering flexibility in terms of reaction conditions and scale.

Protocol 1: Room Temperature Synthesis

This method is advantageous for its mild reaction conditions.

Materials:

-

Curcumin (C₂₁H₂₀O₆)

-

Dichloromethane (CH₂Cl₂)

-

Pyridine (C₅H₅N)

-

Acetic Anhydride ((CH₃CO)₂O)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve curcumin (e.g., 5 g, 13.57 mmol) in dichloromethane (70 mL) in a round-bottom flask.[1]

-

Add pyridine (2.20 mL, 27.14 mmol) to the solution and stir for 15 minutes at room temperature.[1]

-

Slowly add acetic anhydride (1.4 mL, 13.57 mmol) dropwise to the reaction mixture.[1]

-

Continue stirring the mixture at room temperature for 3 hours.[1] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, evaporate the dichloromethane under reduced pressure.[1]

-

Extract the residue with ethyl acetate (3 x 60 mL).[1]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[1]

-

Evaporate the ethyl acetate under reduced pressure to obtain the crude solid.[1]

-

Recrystallize the solid from ethyl acetate to yield pure diacetylcurcumin as yellow crystals.[1] A reported yield for this method is approximately 69.79%.[1]

Protocol 2: Elevated Temperature Synthesis

This protocol can be used to potentially increase the reaction rate.

Materials:

-

Curcumin

-

Pyridine

-

Acetic Anhydride

-

Ethyl Acetate

-

Water

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate (for elution)

Procedure:

-

Dissolve curcumin (e.g., 1.1 g, 3 mmol) in pyridine (25 mL) in a round-bottom flask.[2]

-

Add acetic anhydride (25 mL) to the solution.[2]

-

Heat the reaction mixture to 100 °C with constant magnetic stirring.[2][6]

-

After completion, extract the resulting residue with ethyl acetate (3 x 25 mL).[2]

-

Wash the combined organic layers with water (3 x 25 mL).[2]

-

Air-dry the organic phase at room temperature.[2]

-

Purify the crude product using silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate.[2] A reported yield for a similar method is 91%.[6]

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification of diacetylcurcumin.

Caption: Experimental workflow for the synthesis of diacetylcurcumin.

Chemical Transformation

The structural change from curcumin to diacetylcurcumin is depicted below.

Caption: Acetylation of curcumin to form diacetylcurcumin.

Characterization and Validation

Confirmation of the successful synthesis of diacetylcurcumin is achieved through various analytical techniques.

| Property | Curcumin | Diacetylcurcumin | Reference |

| Molecular Formula | C₂₁H₂₀O₆ | C₂₅H₂₄O₈ | [3] |

| Molecular Weight | 368.38 g/mol | 452.5 g/mol | [7] |

| Appearance | Bright yellow-orange powder | Yellow solid/crystals | [1][6] |

| Melting Point | ~183 °C | ~170.2 °C | [1] |

| ¹H NMR | Phenolic -OH protons present | Absence of phenolic -OH protons, | [2][6][8] |

| appearance of acetyl protons (~2.3 ppm) | |||

| ¹³C NMR | Characteristic aromatic and | Appearance of acetyl carbonyl (~168 ppm) | [2][6][8] |

| carbonyl signals | and methyl carbons (~20 ppm) | ||

| FTIR (cm⁻¹) | Broad -OH stretch (~3500-3200) | Absence of broad -OH stretch, | [5][9] |

| appearance of ester C=O stretch (~1760) | |||

| Mass Spectrometry | m/z ~368 | m/z ~452 | [10][11] |

Interpreting the Data:

-

NMR Spectroscopy: The most definitive evidence for the formation of diacetylcurcumin is the disappearance of the proton signal corresponding to the phenolic hydroxyl groups and the appearance of a new singlet in the ¹H NMR spectrum around 2.3 ppm, integrating to six protons, which corresponds to the two acetyl methyl groups.[8] In the ¹³C NMR spectrum, new signals for the acetyl carbonyl carbons and methyl carbons will be observed.[8]

-

FTIR Spectroscopy: The disappearance of the broad O-H stretching band and the appearance of a strong carbonyl stretching band for the ester group are key indicators of successful acetylation.[9]

-

Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of diacetylcurcumin (452.5 g/mol ).[7]

Conclusion

The synthesis of diacetylcurcumin from curcumin via acetylation is a straightforward and effective method to modify the physicochemical properties of this promising natural product. The protocols outlined in this guide, coupled with the analytical validation techniques, provide a solid foundation for researchers to produce and characterize diacetylcurcumin for further investigation into its therapeutic potential. The increased lipophilicity of diacetylcurcumin may translate to improved bioavailability, potentially unlocking the full clinical utility of curcuminoids.

References

-

Diacetylcurcumin: Its Potential Antiarthritic Effect on a Freund's Complete Adjuvant-Induced Murine Model. (2019). National Institutes of Health. [Link]

-

Diacetylcurcumin: a novel strategy against Enterococcus faecalis biofilm in root canal disinfection. (2024). National Institutes of Health. [Link]

-

Acetylation of Curcumin from Turmeric Rhizome (Curcuma longa) with Ni/SiO2 and Pyridine Catalysts and Its Antibacterial Activity. (2020). AIP Publishing. [Link]

-

Full Structural Characterization of Homoleptic Complexes of Diacetylcurcumin with Mg, Zn, Cu, and Mn: Cisplatin-level Cytotoxicity in Vitro with Minimal Acute Toxicity in Vivo. (2020). ResearchGate. [Link]

-

An In Vitro Diacetylcurcumin Study for Periodontitis: A New Approach to Controlling Subgingival Biofilms. (2023). MDPI. [Link]

-

Acetylation of curcumin from turmeric rhizome (Curcuma longa) with Ni/SiO2 and pyridine catalysts and its antibacterial activity. (2020). Universitas Indonesia. [Link]

-

O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols. [Link]

-

Scale-Up Synthesis and In Vivo Anti-Tumor Activity of Curcumin Diethyl Disuccinate, an Ester Prodrug of Curcumin, in HepG2-Xenograft Mice. (2019). National Institutes of Health. [Link]

-

Synthesis and Semi-synthesis of Curcumin as a Medical Precursor and Its Derivatives. (2020). Journal of Medicinal and Chemical Sciences. [Link]

-

Diacetylcurcumin. (2024). PubChem. [Link]

-

Synthesis of curcumin and related compounds. (2018). ResearchGate. [Link]

-

Revisiting curcumin chemistry part I: a new strategy for the synthesis of curcuminoids. (2011). Indian Journal of Pharmaceutical Sciences. [Link]

-

A synthesis of curcumin and related compounds. (1964). Semantic Scholar. [Link]

-

Acetylation of curcumin from turmeric rhizome (Curcuma longa) with Ni/SiO2 and pyridine catalysts and its antibacterial activity. (2020). ResearchGate. [Link]

-

Diacetylcurcumin: Its Potential Antiarthritic Effect on a Freund's Complete Adjuvant-Induced Murine Model. (2019). Semantic Scholar. [Link]

-

Extraction and Purification of 3 Curcuminoids from Turmeric Powder. (2022). Advion, Inc.. [Link]

-

Revisiting Curcumin Chemistry Part I: A New Strategy for the Synthesis of Curcuminoids. (2011). National Institutes of Health. [Link]

-

Synthesis of Curcumin Derivatives and Analysis of Their Antitumor Effects in Triple Negative Breast Cancer (TNBC) Cell Lines. (2018). National Institutes of Health. [Link]

-

1 H NMR (a) and 13 C NMR (b) spectra of ben-acetyl curcumin recorded in CDCl 3. (2015). ResearchGate. [Link]

-

Anti-Helicobacter pylori Activity and Gastroprotective Effects of Diacetylcurcumin and Four Metal Derivatives. (2023). National Institutes of Health. [Link]

-

NEW 4,6-DIACETYL RESORCINOL MANNICH BASES: SYNTHESIS AND BIOLOGICAL EVALUATION. (2008). Semantic Scholar. [Link]

-

Synthesis, Characterization, Anticancer Activity Study of Novel Curcumin Analogues Against A549 Lung Cancer Cell Line. (2022). Central Asian Journal of Medical and Natural Science. [Link]

-

diacetylcurcumin, 19697-86-0. (2023). The Good Scents Company. [Link]

-

Metabolite Fingerprinting Using 1H-NMR Spectroscopy and Chemometrics for Classification of Three Curcuma Species from Different Origins. (2021). MDPI. [Link]

Sources

- 1. Diacetylcurcumin: Its Potential Antiarthritic Effect on a Freund’s Complete Adjuvant-Induced Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diacetylcurcumin: a novel strategy against Enterococcus faecalis biofilm in root canal disinfection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Helicobacter pylori Activity and Gastroprotective Effects of Diacetylcurcumin and Four Metal Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. scholar.ui.ac.id [scholar.ui.ac.id]

- 6. mdpi.com [mdpi.com]

- 7. Diacetylcurcumin | C25H24O8 | CID 6441419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cajmns.casjournal.org [cajmns.casjournal.org]

An In-depth Technical Guide to the Spectroscopic Characterization of Diacetylcurcumin

Introduction: Beyond Curcumin's Promise

Curcumin, the principal curcuminoid of turmeric, has garnered immense scientific interest for its vast therapeutic potential. However, its clinical translation is notoriously hampered by poor aqueous solubility and rapid metabolism, leading to low systemic bioavailability.[1] To circumvent these limitations, medicinal chemists have developed various derivatives, among which Diacetylcurcumin (DAC) stands out. DAC is a synthetic analog where the two phenolic hydroxyl groups of curcumin are acetylated, a modification designed to enhance lipophilicity and, consequently, improve transport across biological membranes.[1]

As with any rationally designed therapeutic agent, rigorous structural confirmation and purity assessment are non-negotiable prerequisites for further development. This technical guide provides a comprehensive, field-proven framework for the spectroscopic characterization of Diacetylcurcumin. We will move beyond a mere recitation of data, focusing instead on the causal relationships between DAC's molecular architecture and its spectral signatures. This document is intended for researchers, scientists, and drug development professionals who require a robust, self-validating methodology for confirming the identity and quality of this promising curcumin derivative. The techniques covered—UV-Visible Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—together form a complementary and definitive analytical toolkit.

The Molecular Blueprint of Diacetylcurcumin

Understanding the spectroscopic output begins with a clear picture of the molecule's structure. Diacetylcurcumin, with the molecular formula C₂₅H₂₄O₈ and a molecular weight of 452.5 g/mol , retains the core α,β-unsaturated β-diketone system of curcumin but modifies the terminal phenolic groups.[2] A crucial feature is that the β-diketone moiety exists predominantly in its enol tautomeric form, stabilized by a strong intramolecular hydrogen bond.[3] This tautomerism is central to its chemical and spectroscopic behavior.

Caption: Key functional moieties of the Diacetylcurcumin molecule.

UV-Visible (UV-Vis) Spectroscopy: Mapping the Chromophore

Expertise & Rationale

UV-Vis spectroscopy probes the electronic transitions within a molecule's chromophore—the part of the molecule that absorbs light. In DAC, the chromophore is the extensive conjugated system of double bonds spanning the two aromatic rings and the heptadienedione linker. The parent curcumin molecule, with its free phenolic hydroxyl groups, exhibits a strong absorption maximum (λmax) in the visible region, typically around 420-430 nm, which is responsible for its vibrant yellow-orange color.[4][5]

The acetylation of these hydroxyl groups in DAC removes their auxochromic (color-enhancing) effect, which involves the donation of lone-pair electrons to the conjugated system. Consequently, a hypsochromic shift (blue shift) to a lower wavelength is the expected and key diagnostic feature. For HPLC analysis, a λmax of 257 nm has been reported for DAC.[1] This shift confirms the successful modification of the phenolic groups.

Experimental Protocol

-

Solvent Selection: Choose a spectroscopic grade solvent in which DAC is fully soluble. Methanol or ethanol are common choices. Note the solvent's UV cutoff.

-

Sample Preparation: Prepare a stock solution of DAC (e.g., 1 mg/mL) in the chosen solvent. Create a dilute working solution (e.g., 5-10 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally 0.2-0.8 AU).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent and run a baseline scan across the desired wavelength range (e.g., 200-600 nm).

-

Sample Measurement: Replace the solvent in the sample cuvette with the DAC working solution. Acquire the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Data Summary

| Compound | Solvent | Typical λmax (nm) | Rationale for λmax |

| Curcumin | Methanol | ~422 nm[5] | Extended conjugation with auxochromic phenolic -OH groups. |

| Diacetylcurcumin | Acetonitrile/Water | ~257 nm[1] | Conjugated system without the auxochromic effect of -OH groups. |

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

Expertise & Rationale

FTIR spectroscopy is an indispensable tool for identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For DAC, the FTIR spectrum provides a definitive "fingerprint" that confirms its synthesis from curcumin.

The two most critical diagnostic regions are:

-

Disappearance of Phenolic O-H: Curcumin exhibits a broad absorption band around 3200-3500 cm⁻¹ corresponding to the stretching vibration of the phenolic O-H group. The complete absence of this band in the DAC spectrum is primary evidence of successful acetylation.

-

Appearance of Ester C=O: The acetylation introduces two ester functional groups. This will give rise to a new, strong, sharp absorption band around 1755-1765 cm⁻¹ for the C=O stretch of the acetyl ester, a region distinct from the other carbonyls in the molecule.[3]

Furthermore, the spectrum will confirm the persistence of the β-diketone in its enolic form. This is evidenced by bands in the 1610-1632 cm⁻¹ range, attributed to the intramolecularly hydrogen-bonded enol system, and a C=C stretching band around 965 cm⁻¹.[3]

Experimental Protocol

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the DAC sample and spectroscopic grade Potassium Bromide (KBr) powder to remove all traces of water.

-

Grind a small amount of DAC (~1-2 mg) with KBr (~100-200 mg) in an agate mortar until a fine, homogeneous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Sample Preparation (ATR Method):

-

Place a small amount of the dry DAC powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

-

-

Background Scan: Perform a background scan with an empty sample compartment (or clean ATR crystal) to record the spectrum of atmospheric CO₂ and water vapor, which will be subtracted from the sample spectrum.

-

Sample Scan: Place the sample (pellet or on ATR) in the instrument and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-650 cm⁻¹.[6]

Data Summary: Characteristic Vibrational Bands

| Wavenumber (cm⁻¹) | Functional Group / Vibrational Mode | Expected Intensity | Significance for DAC |

| ~3500 (Absent) | O-H Stretch (Phenolic) | (Broad) | Confirms complete acetylation of curcumin. |

| ~3000 | C-H Stretch (Aromatic & Vinylic) | Medium | Confirms presence of aromatic rings and alkene chains. |

| ~2950 | C-H Stretch (Aliphatic, -OCH₃) | Medium-Weak | Confirms presence of methoxy and acetyl methyl groups. |

| 1795, 1755 | C=O Stretch (Acetyl Ester) | Strong, Sharp | Key diagnostic peak. Confirms presence of acetyl groups.[3] |

| 1632–1610 | C=O Stretch / C=C Stretch (Enol) | Medium | Confirms the β-diketone exists in its enol form.[3] |

| ~1510 | C=C Stretch (Aromatic Ring) | Strong | Confirms presence of the benzene rings. |

| ~1270, ~1150 | C-O Stretch (Ester & Aryl Ether) | Strong | Corresponds to the acetyl ester and methoxy ether linkages. |

| 965.8 | -CH=CH- Bend (trans) | Strong | Confirms the trans configuration of the vinylic protons.[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Rationale

NMR spectroscopy provides the most detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. It allows for the unambiguous assignment of every hydrogen and carbon atom in the structure.

¹H NMR: The proton NMR spectrum of DAC is highly informative. Key signals that validate the structure include:

-

Acetyl Protons: A sharp singlet integrating to 6 protons around δ 2.28-2.31 ppm, confirming the presence of the two equivalent acetyl groups.[3][7]

-

Disappearance of Phenolic Protons: The acidic phenolic protons of curcumin (often seen >δ 9.5 ppm) are absent.

-

Enol and Methine Protons: A singlet for the enol proton is observed at a highly deshielded position (~16 ppm) due to strong intramolecular hydrogen bonding, while the central methine proton appears as a singlet around δ 6.20 ppm.[3]

-

Vinylic and Aromatic Protons: The protons of the heptadienedione chain and the aromatic rings appear in the δ 6.5-7.7 ppm region with characteristic splitting patterns (doublets and doublet of doublets) that can be fully assigned using 2D NMR techniques.[1]

¹³C NMR: The carbon spectrum complements the proton data. Diagnostic signals include:

-

Ester Carbonyl: A resonance around δ 168 ppm for the acetyl carbonyl carbons.[7]

-

β-Diketone Carbonyls: Resonances for the ketone carbons around δ 183-185 ppm.

-

Aromatic & Vinylic Carbons: A cluster of signals in the δ 101-145 ppm region.

-

Aliphatic Carbons: Signals for the methoxy carbons (~δ 56 ppm), acetyl methyl carbons (~δ 20.6 ppm), and the central methylene carbon (~δ 101 ppm).[1][7]

Experimental Protocol

-

Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.[1]

-

Sample Preparation: Dissolve 5-10 mg of DAC in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to δ 0.00 ppm.

-

Data Acquisition:

-

Insert the sample into a high-field NMR spectrometer (e.g., 500 MHz).

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum. For unambiguous assignments, 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly recommended.[1]

-

Data Summary: ¹H and ¹³C NMR Chemical Shifts

(Data based on analysis in CDCl₃ at 500 MHz, may vary slightly with solvent and field strength)[1]

Table: ¹H NMR Data for Diacetylcurcumin

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.65 | d | 2H | H-7, H-7' (β to diketone) |

| ~7.15 | dd | 2H | H-6, H-6' (Aromatic) |

| ~7.10 | d | 2H | H-2, H-2' (Aromatic) |

| ~6.55 | d | 2H | H-1, H-1' (α to diketone) |

| ~5.90 | s | 1H | H-4 (Methine) |

| ~3.85 | s | 6H | -OCH₃ |

| ~2.30 | s | 6H | -OCOCH₃ |

Table: ¹³C NMR Data for Diacetylcurcumin

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~183.5 | C-3, C-5 (Ketone C=O) |

| ~168.8 | -OC OCH₃ (Ester C=O) |

| ~144.0 | C-1, C-1' (Vinylic) |

| ~141.5 | C-4', C-4'' (Aromatic C-O) |

| ~134.0 | C-3', C-3'' (Aromatic C-OCH₃) |

| ~123.5 | C-6', C-6'' (Aromatic C-H) |

| ~121.5 | C-2, C-2' (Vinylic) |

| ~112.0 | C-2', C-2'' (Aromatic C-H) |

| ~101.5 | C-4 (Methine) |

| ~56.0 | -OCH₃ |

| ~20.5 | -OCOCH₃ |

Mass Spectrometry (MS): The Molecular Weight Verdict

Expertise & Rationale

Mass spectrometry is the definitive technique for determining the molecular weight of a compound, thereby confirming its elemental formula. For DAC (C₂₅H₂₄O₈), the calculated monoisotopic mass is 452.1471 Da.[2] High-Resolution Mass Spectrometry (HRMS) can measure this mass with high precision (typically to within 5 ppm), providing unequivocal confirmation of the elemental composition and ruling out other potential structures with the same nominal mass.

Soft ionization techniques like Electrospray Ionization (ESI) are ideal for analyzing DAC without causing premature fragmentation. In positive ion mode, the expected species would be the protonated molecule [M+H]⁺ at m/z 453.1544, or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Tandem MS (MS/MS) can be used to fragment the molecular ion, providing further structural confirmation. Expected fragmentation pathways include the neutral loss of ketene (CH₂=C=O, 42 Da) or acetic acid (CH₃COOH, 60 Da) from the acetyl groups.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of DAC (e.g., 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.

-

Data Acquisition (Full Scan): Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000) to identify the molecular ion.

-

Data Acquisition (HRMS): If using an HRMS instrument (e.g., TOF or Orbitrap), determine the accurate mass of the molecular ion and use software to calculate the elemental composition, comparing it to the theoretical formula.

-

Data Acquisition (MS/MS): Select the molecular ion (e.g., m/z 453.15) as the precursor ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum, which reveals the fragmentation pattern.

Data Summary: Expected Mass-to-Charge Ratios (m/z)

| Ion Species | Formula | Theoretical m/z | Significance |

| [M+H]⁺ | [C₂₅H₂₅O₈]⁺ | 453.1544 | Protonated molecular ion, confirms molecular weight. |

| [M+Na]⁺ | [C₂₅H₂₄O₈Na]⁺ | 475.1363 | Sodium adduct, common in ESI. |

| Fragments | Varies | e.g., 393.13 (loss of AcOH) | Confirms structural features like acetyl groups. |

An Integrated Analytical Workflow

No single technique tells the whole story. A robust characterization strategy uses these methods in a logical, complementary sequence. This workflow ensures that each batch of synthesized Diacetylcurcumin is structurally correct and pure before its use in further studies.

Caption: Integrated workflow for the complete characterization of Diacetylcurcumin.

Conclusion

The spectroscopic characterization of Diacetylcurcumin is a multi-faceted process that provides a complete and unambiguous confirmation of its molecular identity. The hypsochromic shift in the UV-Vis spectrum, the appearance of the ester carbonyl band in the FTIR spectrum, the unique set of signals in the ¹H and ¹³C NMR spectra, and the precise molecular weight determined by HRMS collectively serve as an incontrovertible body of evidence. By following the integrated workflow and understanding the rationale behind the expected spectral data presented in this guide, researchers and drug developers can proceed with confidence, knowing their material is well-characterized and of high quality, a critical foundation for any subsequent biological or clinical investigation.

References

-

Lopez-Tobar, E., et al. (2019). Full Structural Characterization of Homoleptic Complexes of Diacetylcurcumin with Mg, Zn, Cu, and Mn: Cisplatin-level Cytotoxicity in Vitro with Minimal Acute Toxicity in Vivo. Molecules, 24(8), 1604. [Link]

-

Vera-Guzmán, A. M., et al. (2019). Diacetylcurcumin: Its Potential Antiarthritic Effect on a Freund's Complete Adjuvant-Induced Murine Model. Molecules, 24(14), 2639. [Link]

-

ResearchGate. (n.d.). 1 H NMR (a) and 13 C NMR (b) spectra of ben-acetyl curcumin recorded in CDCl 3. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Diacetylcurcumin. PubChem Compound Database. [Link]

-

ResearchGate. (n.d.). Comparison between 100 MHz ¹³C nuclear magnetic resonance (NMR) spectra... ResearchGate. [Link]

-

Hasan, M. M., et al. (2015). Synthesis and Characterization of Metal Complexes Containing Curcumin (C21H20O6) and Study of their Anti-microbial Activities and DNA Binding Properties. Journal of Scientific Research, 7(3), 115-125. [Link]

-

Patil, S. B., et al. (2013). Development and validation of UV Spectrophotometric method for the estimation of Curcumin in cream formulation. Pharmaceutical Methods, 4(2), 43-45. [Link]

-

Rafi, M., et al. (2017). UV-Vis spectroscopy and chemometrics as a tool for identification and discrimination of four Curcuma species. International Food Research Journal, 25(2), 643-648. [Link]

-

Lestari, W., et al. (2017). Simultaneous analysis of Curcumin and demethoxycurcumin in Curcuma xanthorriza using FTIR spectroscopy and chemometrics. Indonesian Journal of Chemistry, 17(1), 101-107. [Link]

Sources

- 1. Diacetylcurcumin: Its Potential Antiarthritic Effect on a Freund’s Complete Adjuvant-Induced Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diacetylcurcumin | C25H24O8 | CID 6441419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Full Structural Characterization of Homoleptic Complexes of Diacetylcurcumin with Mg, Zn, Cu, and Mn: Cisplatin-level Cytotoxicity in Vitro with Minimal Acute Toxicity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. phmethods.net [phmethods.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Diacetylcurcumin: Structure, Properties, and Therapeutic Potential

Introduction

Curcumin, the principal curcuminoid derived from the rhizome of Curcuma longa, has garnered significant attention for its pleiotropic pharmacological activities, including anti-inflammatory, antioxidant, and antiproliferative effects[1][2]. However, its clinical translation is severely hampered by poor aqueous solubility, hydrolytic instability, rapid metabolism, and consequently, low systemic bioavailability[3][4][5][6]. To surmount these limitations, researchers have focused on synthesizing curcumin derivatives with enhanced physicochemical and pharmacokinetic profiles. Diacetylcurcumin (DAC), a synthetic derivative in which the two phenolic hydroxyl groups of curcumin are acetylated, represents a promising strategic modification. This acetylation increases the molecule's lipophilicity, which is hypothesized to improve its absorption and systemic bioavailability, thereby potentially enhancing its therapeutic efficacy[3][7][8]. This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, and biological activities of diacetylcurcumin for researchers and drug development professionals.

Chemical Identity and Structure

Diacetylcurcumin is a symmetrically substituted derivative of curcumin. The acetylation of the phenolic hydroxyl groups alters the electronic and steric properties of the parent molecule, which in turn influences its biological activity and pharmacokinetic profile.

Nomenclature and Identifiers:

-

IUPAC Name: [4-[(1E,6E)-7-(4-acetyloxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenyl] acetate[9]

-

Synonyms: Curcumin diacetate, 4,4'-Diacetylcurcumin, Curcumin bis-acetate[4][9]

-

Molecular Weight: 452.45 g/mol [11]

The core structure consists of two acetylated vanillyl moieties linked by a seven-carbon α,β-unsaturated β-diketone chain. This diketone bridge is crucial for the molecule's chemical reactivity and biological interactions.

Caption: Schematic structure of Diacetylcurcumin.

Physicochemical Properties

The addition of acetyl groups significantly alters the physicochemical properties of curcumin, most notably its lipophilicity and stability. These properties are critical for its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Weight | 452.45 g/mol | [11] |

| Melting Point | 170.2 °C | [3] |

| Solubility | Poor in water (est. 0.6054 mg/L at 25 °C). Soluble in solvents like dichloromethane and ethyl acetate. | [3][4] |

| Lipophilicity (XlogP3-AA) | 3.4 (estimated) | [4] |

| Appearance | Yellow crystals | [3] |

The increased lipophilicity of DAC compared to curcumin is a key feature, suggesting potentially enhanced passive diffusion across biological membranes like the intestinal epithelium.[3][7][8]

Synthesis and Purification

Diacetylcurcumin is readily synthesized from curcumin through a straightforward acetylation reaction. The process is efficient and can be performed in a standard laboratory setting.

Experimental Protocol: Synthesis of Diacetylcurcumin

Causality and Rationale: This procedure utilizes acetic anhydride as the acetylating agent and pyridine as a basic catalyst. Pyridine serves to activate the acetic anhydride and to neutralize the acetic acid byproduct, driving the reaction to completion. Dichloromethane is used as an inert solvent to dissolve the reactants. The purification involves extraction to remove water-soluble impurities and recrystallization to obtain high-purity crystalline DAC.

Materials:

-

Curcumin (C₂₁H₂₀O₆)

-

Acetic Anhydride ((CH₃CO)₂O)

-

Pyridine (C₅H₅N)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl Acetate (CH₃COOCH₂CH₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure: [3]

-

Dissolution: Dissolve curcumin (e.g., 5 g, 13.57 mmol) in dichloromethane (70 mL) in a round-bottom flask.

-

Catalyst Addition: Add pyridine (2.20 mL, 27.14 mmol) to the solution. Stir the mixture for 15 minutes at room temperature.

-

Acetylation: Add acetic anhydride (1.4 mL, 13.57 mmol) dropwise to the stirring solution.

-

Reaction: Allow the reaction to proceed with continuous stirring for 3 hours at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Solvent Removal: After completion, remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in ethyl acetate (60 mL) and transfer to a separatory funnel. Wash the organic phase three times with water (3 x 60 mL) to remove residual pyridine and acetic acid.

-

Drying: Dry the organic phase over anhydrous sodium sulfate.

-

Final Evaporation: Filter off the drying agent and evaporate the ethyl acetate under reduced pressure to yield a solid residue.

-

Recrystallization: Recrystallize the solid from hot ethyl acetate to obtain pure diacetylcurcumin as yellow crystals. A reported yield is approximately 70% with a melting point of 170.2 °C.[3]

Caption: Workflow for the synthesis and purification of Diacetylcurcumin.

Biological and Pharmacological Activities

The primary rationale for developing DAC is to improve upon the therapeutic limitations of curcumin. Studies have shown that DAC retains, and in some cases enhances, the biological activities of its parent compound, particularly its anti-inflammatory effects.

Enhanced Anti-Inflammatory and Anti-arthritic Effects

A key advantage of DAC is its demonstrated superior anti-inflammatory activity in preclinical models. In a Freund's complete adjuvant-induced arthritis model in rats, oral administration of DAC resulted in a significant and sustained inhibition of both acute and chronic inflammation.[3] Notably, DAC was effective at lower doses compared to curcumin. For instance, DAC at 60 mg/kg showed better results against acute inflammation than curcumin at 120 mg/kg.[3] In the chronic phase, DAC (120 mg/kg) produced an anti-inflammatory effect comparable to curcumin at a higher dose (150 mg/kg).[3][12] This enhanced potency is likely attributable to its increased lipophilicity, leading to better absorption and bioavailability.[3][7][8]

Mechanism of Action

Like curcumin, DAC is a pleiotropic molecule that interacts with multiple molecular targets.[1] Its anti-inflammatory effects are largely mediated by its ability to inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[3] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][13] By inhibiting NF-κB, DAC effectively downregulates the inflammatory cascade.

Caption: Inhibition of the NF-κB signaling pathway by Diacetylcurcumin.

Other Potential Applications

Beyond its anti-inflammatory properties, DAC has been investigated for other therapeutic uses:

-

Anticancer Activity: DAC has shown potential as an antiproliferative agent in cancer therapies, including in human colon cancer cells.[3][14]

-

Antibacterial Activity: It exhibits significant antibacterial and anti-biofilm activity, for example, against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[3][15]

-

Antimalarial Activity: In vitro studies have reported activity against chloroquine-resistant Plasmodium falciparum.[3]

Analytical Characterization

Confirming the identity and purity of synthesized DAC is crucial for research integrity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the molecular structure. The presence of acetyl proton signals (a singlet around δ 2.3 ppm) and the disappearance of the phenolic hydroxyl proton signal from the curcumin spectrum are key indicators of successful acetylation.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound and for quantification. DAC typically shows a distinct retention time compared to curcumin, for example, a retention time of 9.190 min under specific conditions.[3]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (452.45 g/mol ).

-

Infrared (IR) Spectroscopy: FT-IR analysis can confirm the presence of key functional groups, such as the ester carbonyl stretch of the acetyl groups.[16]

Conclusion and Future Directions

Diacetylcurcumin stands out as a promising synthetic derivative of curcumin with significantly improved anti-inflammatory properties in preclinical models. Its enhanced lipophilicity appears to overcome some of the bioavailability challenges that have long hindered the clinical development of curcumin. The straightforward synthesis and potent biological activity make DAC an attractive candidate for further investigation in drug development, particularly for inflammatory conditions like rheumatoid arthritis.[3][8]

Future research should focus on comprehensive pharmacokinetic and toxicology studies to establish its safety profile and metabolic fate in vivo. Furthermore, exploring its efficacy in other disease models where inflammation and oxidative stress are key pathological features is warranted. The development of advanced drug delivery systems, such as nanoparticles, for DAC could further enhance its bioavailability and therapeutic index, paving the way for potential clinical applications.[17][18]

References

-

Escobedo-Martínez, C., et al. (2019). Diacetylcurcumin: Its Potential Antiarthritic Effect on a Freund's Complete Adjuvant-Induced Murine Model. Molecules, 24(14), 2643. [Link]

-

National Center for Biotechnology Information (n.d.). Diacetylcurcumin. PubChem Compound Database. [Link]

-

Semantic Scholar (n.d.). Diacetylcurcumin: Its Potential Antiarthritic Effect on a Freund's Complete Adjuvant-Induced Murine Model. [Link]

-

Global Substance Registration System (n.d.). DIACETYLCURCUMIN. gsrs.ncats.nih.gov. [Link]

-

ResearchGate (n.d.). Chemical structure of (a) diacetylcurcumin (DiAc-Cp) and (b)... [Link]

-

ResearchGate (n.d.). Antiinflammatory effect during the chronic phase of the oral... [Link]

-

PubMed (2019). Diacetylcurcumin: Its Potential Antiarthritic Effect on a Freund's Complete Adjuvant-Induced Murine Model. [Link]

-

Jacob, J. N., et al. (2013). Evaluation of the in vivo Anti-inflammatory and Analgesic and in vitro Anti-cancer Activities of Curcumin and its Derivatives. Natural Product Communications, 8(3), 361-364. [Link]

-

The Good Scents Company (n.d.). diacetylcurcumin. thegoodscentscompany.com. [Link]

-

de Oliveira, G. S., et al. (2024). Diacetylcurcumin: a novel strategy against Enterococcus faecalis biofilm in root canal disinfection. Future Microbiology, 10.2217/fmb-2023-0186. [Link]

-

Chemical Synthesis (n.d.). DIACETYLCURCUMIN. chemical-synthesis.com. [Link]

-

Páez-Jiménez, A., et al. (2022). High Yield Synthesis of Curcumin and Symmetric Curcuminoids: A “Click” and “Unclick” Chemistry Approach. Molecules, 27(21), 7208. [Link]

-

Rivera-Esteban, J., et al. (2022). Strategies for Improving Bioavailability, Bioactivity, and Physical-Chemical Behavior of Curcumin. Foods, 11(22), 3671. [Link]

-

An investigation of the molecular interactions of diacetylcurcumin with ribonuclease A. (2009). Protein and Peptide Letters, 16(12), 1485-95. [Link]

-

ResearchGate (n.d.). Synthesis of curcumin and related compounds. [Link]

-

Trujillo-Alonso, V. J., et al. (2022). Anti-Helicobacter pylori Activity and Gastroprotective Effects of Diacetylcurcumin and Four Metal Derivatives. Antibiotics, 11(10), 1313. [Link]

- Google Patents (n.d.). Method for the synthesis of curcumin analogues.

-

Semantic Scholar (n.d.). A synthesis of curcumin and related compounds. [Link]

-

Sawatdee, S., et al. (2022). Physicochemical investigation of a novel curcumin diethyl γ-aminobutyrate, a carbamate ester prodrug of curcumin with enhanced anti-neuroinflammatory activity. PLOS ONE, 17(3), e0264143. [Link]

-

Semantic Scholar (n.d.). Physicochemical investigation of a novel curcumin diethyl γ-aminobutyrate, a carbamate ester prodrug of curcumin. [Link]

-

MDPI (n.d.). A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflammatory, and Anticancer Activities. [Link]

-

PubMed (2013). Binding analysis for interaction of diacetylcurcumin with β-casein nanoparticles by using fluorescence spectroscopy and molecular docking calculations. [Link]

-

PubMed (2024). Mechanism of action and new developments in the study of curcumin in the treatment of osteoarthritis: a narrative review. [Link]

-

Physical Properties (Diacetyl). (n.d.). BYU-Idaho. [Link]

-

Vijayakaran, K., et al. (2024). Analytical characterization and quantification of curcumin using HPTLC and FT-IR techniques in Curcuma longa Linn. International Journal of Advanced Biochemistry Research, 9(3), 175-182. [Link]

-

MDPI (n.d.). Improving Curcumin Bioavailability: Current Strategies and Future Perspectives. [Link]

-

Evaluation of Analytical Techniques for Curcumin Quantification: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical and Bio-Medical Science. [Link]

-

PubMed (2018). A Critical Review of the Properties and Analytical Methods for the Determination of Curcumin in Biological and Pharmaceutical Matrices. [Link]

-

PubMed (2020). Antioxidant properties of novel curcumin analogues: A combined experimental and computational study. [Link]

-

SciProfiles (2019). Publication: Diacetylcurcumin: Its Potential Antiarthritic Effect on a Freund's Complete Adjuvant-Induced Murine Model. [Link]

Sources

- 1. An investigation of the molecular interactions of diacetylcurcumin with ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Diacetylcurcumin: Its Potential Antiarthritic Effect on a Freund’s Complete Adjuvant-Induced Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diacetylcurcumin, 19697-86-0 [thegoodscentscompany.com]

- 5. Strategies for Improving Bioavailability, Bioactivity, and Physical-Chemical Behavior of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Helicobacter pylori Activity and Gastroprotective Effects of Diacetylcurcumin and Four Metal Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Diacetylcurcumin: Its Potential Antiarthritic Effect on a Freund’s Complete Adjuvant-Induced Murine Model | Semantic Scholar [semanticscholar.org]

- 8. Diacetylcurcumin: Its Potential Antiarthritic Effect on a Freund's Complete Adjuvant-Induced Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diacetylcurcumin | C25H24O8 | CID 6441419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. DIACETYLCURCUMIN [drugfuture.com]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of action and new developments in the study of curcumin in the treatment of osteoarthritis: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Diacetylcurcumin: a novel strategy against Enterococcus faecalis biofilm in root canal disinfection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biochemjournal.com [biochemjournal.com]

- 17. Binding analysis for interaction of diacetylcurcumin with β-casein nanoparticles by using fluorescence spectroscopy and molecular docking calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the In Vitro Biological Activity of Diacetylcurcumin

Abstract

Curcumin, the active polyphenol in turmeric, is a molecule of immense therapeutic interest, demonstrating potent anti-inflammatory, antioxidant, and anticancer properties in preclinical studies.[1][2][3] However, its clinical translation is severely hampered by poor aqueous solubility, chemical instability, and low systemic bioavailability.[1][4][5][6] Diacetylcurcumin (DAC), a synthetic derivative of curcumin, represents a strategic chemical modification designed to overcome these limitations. By acetylating the phenolic hydroxyl groups of the parent molecule, DAC exhibits increased lipophilicity and stability, potentially leading to enhanced cellular uptake and biological activity.[7] This technical guide provides an in-depth analysis of the in vitro biological activities of Diacetylcurcumin, synthesizing data from multiple studies to offer researchers and drug development professionals a comprehensive resource. We will explore its mechanisms of action in cancer, inflammation, and oxidative stress, present comparative data, and provide detailed protocols for key in vitro assays.

Introduction: The Rationale for Diacetylcurcumin

The therapeutic potential of curcumin is well-documented. It is a pleiotropic molecule that interacts with a multitude of molecular targets, including transcription factors, growth factors, and various enzymes, to exert its beneficial effects.[7][8] Despite this promise, curcumin's journey from the bench to the bedside has been challenging. Its poor absorption and rapid metabolism result in low plasma and tissue concentrations, limiting its efficacy in vivo.[4][5]

Diacetylcurcumin was synthesized to address these pharmacokinetic challenges. The acetylation of curcumin's two phenolic hydroxyl groups transforms the molecule, increasing its lipophilicity.[7] This enhanced lipophilicity is hypothesized to improve its ability to penetrate biological membranes, leading to greater intracellular concentrations where it can engage its molecular targets more effectively.[7] Furthermore, this modification can protect the molecule from rapid degradation. This guide will delve into the in vitro evidence that supports the enhanced or comparable biological activity of DAC relative to its parent compound.

Anticancer Activity of Diacetylcurcumin

DAC has demonstrated significant potential as an antiproliferative agent in various cancer cell lines.[7] Its anticancer effects are multifaceted, involving the induction of programmed cell death (apoptosis), inhibition of cell proliferation, and modulation of key signaling pathways that drive tumorigenesis.

Mechanism of Action: Induction of Apoptosis

A hallmark of cancer cells is their ability to evade apoptosis. Both curcumin and DAC have been shown to overcome this resistance and trigger cancer cell death. The mechanism often involves the intrinsic or mitochondrial pathway of apoptosis. This is characterized by:

-

Modulation of Bcl-2 Family Proteins: DAC, like curcumin, can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9][10] An increased Bax/Bcl-2 ratio permeabilizes the mitochondrial outer membrane.[9]

-

Cytochrome c Release: This permeabilization leads to the release of cytochrome c from the mitochondria into the cytoplasm.[10][11]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases (e.g., caspase-9 and caspase-3), which execute the apoptotic program.[10][11][12]

Studies have shown that DAC's inhibitory effects on cancer cell lines are comparable to curcumin, while exhibiting lower toxicity towards non-cancerous cells.[2][13]

Key Signaling Pathways Modulated by DAC

DAC exerts its anticancer effects by interfering with critical signaling networks within cancer cells. While direct studies on DAC are emerging, its mechanisms are largely inferred from the extensive research on curcumin.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The NF-κB pathway is a pivotal regulator of inflammation, cell survival, and proliferation, and is often constitutively active in cancer cells. Curcumin is a well-established inhibitor of NF-κB activation.[14][15][16][17] It can block the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.[14][18] This prevents the nuclear translocation of the active p65 subunit, thereby inhibiting the transcription of NF-κB target genes that promote cancer cell survival and growth.[14][16]

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway, which includes ERK, JNK, and p38, is crucial for transmitting extracellular signals to the nucleus to control cell proliferation, differentiation, and apoptosis.[19][20] Dysregulation of this pathway is common in cancer. Curcumin has been shown to modulate MAPK signaling, for instance, by reducing the levels of c-Jun N-terminal kinase (JNK), which can suppress tumor growth.[8][21][22]

Caption: DAC's Antioxidant Nrf2 Signaling Pathway.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the solution to lose its color. The degree of discoloration is proportional to the scavenging activity of the compound.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of DAC and a positive control (e.g., Ascorbic Acid) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DAC or control solution to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-